molecular formula C6F14O2S B1293909 Perflurohexane sulphonyl fluoride CAS No. 423-50-7

Perflurohexane sulphonyl fluoride

Cat. No.: B1293909
CAS No.: 423-50-7
M. Wt: 402.11 g/mol
InChI Key: HSDJWNJDPDJOEV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Perfluorohexanesulphonyl fluoride has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonyl fluoride functional group imparts polarity, allowing it to interact with other polar compounds. Due to the strength of its carbon-fluorine bonds, perfluorohexanesulphonyl fluoride persists in the environment and in living organisms. In humans, it binds to blood albumin and is found in lower concentrations in the liver compared to longer-chain PFASs . This compound’s biochemical properties enable it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Perfluorohexanesulphonyl fluoride affects various types of cells and cellular processes. It can induce oxidative stress, organelle damage, and apoptosis in single cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to high concentrations of perfluorohexanesulphonyl fluoride can inhibit glycolysis and ATP production, leading to altered cellular energetics . These effects highlight the compound’s potential to disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of perfluorohexanesulphonyl fluoride involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s strong carbon-fluorine bonds contribute to its stability and persistence, allowing it to bind with various proteins and enzymes. This binding can inhibit enzyme activity, disrupt cellular processes, and alter gene expression patterns . The exact molecular pathways and interactions are still being studied, but the compound’s impact on cellular function is evident.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluorohexanesulphonyl fluoride can change over time. The compound’s stability and resistance to degradation mean that its effects can persist for extended periods. Studies have shown that perfluorohexanesulphonyl fluoride can accumulate in cells and tissues, leading to long-term effects on cellular function . These effects include sustained oxidative stress, organelle damage, and altered gene expression, which can impact cellular health over time.

Dosage Effects in Animal Models

The effects of perfluorohexanesulphonyl fluoride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, organelle damage, and apoptosis . Chronic exposure to high doses can lead to more severe effects, such as skeletal fluorosis and impaired organ function . These findings highlight the importance of understanding the dosage-dependent effects of perfluorohexanesulphonyl fluoride in animal models.

Metabolic Pathways

Perfluorohexanesulphonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s strong carbon-fluorine bonds make it resistant to metabolic degradation, allowing it to persist in the body. It can affect metabolic flux and metabolite levels, leading to altered cellular energetics and metabolic imbalances . Understanding the metabolic pathways of perfluorohexanesulphonyl fluoride is crucial for assessing its long-term impact on health.

Transport and Distribution

Perfluorohexanesulphonyl fluoride is transported and distributed within cells and tissues through various mechanisms. It can bind to transporters and binding proteins, influencing its localization and accumulation. The compound’s hydrophobic and lipophobic properties allow it to interact with cell membranes and other cellular structures, affecting its distribution within the body . These interactions play a crucial role in determining the compound’s bioavailability and potential toxicity.

Subcellular Localization

The subcellular localization of perfluorohexanesulphonyl fluoride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in different subcellular locations can impact its activity and function, leading to various cellular effects. Understanding the subcellular localization of perfluorohexanesulphonyl fluoride is essential for elucidating its mechanism of action and potential health risks.

Chemical Reactions Analysis

Types of Reactions

Perflurohexane sulphonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with perfluorohexanesulphonyl fluoride include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of catalysts or phase transfer agents .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F14O2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDJWNJDPDJOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13SO2F, C6F14O2S
Record name 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059973
Record name Perfluorohexanesulfonyl fluoride
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Molecular Weight

402.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-50-7
Record name 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride
Source CAS Common Chemistry
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Record name 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
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Record name 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
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Record name Perfluorohexanesulfonyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorohexanesulphonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the estimated global emissions of PFHxS and how do they compare to other perfluoroalkanesulfonic acids (PFSAs)?

A1: Research suggests that between 1958 and 2015, the total global emissions of PFHxS ranged from 120 to 1022 metric tons. [] This study focused on C4-C10 PFSAs, including PFHxS and perfluorodecanesulfonic acid (PFDS), to complement existing research that primarily centered on perfluorooctanesulfonyl fluoride (POSF) and its derivatives. The estimated emissions for PFDS during the same period were significantly lower, ranging from 38 to 378 metric tons. [] This highlights the importance of investigating the life cycle and emissions of various PFSAs beyond the more commonly studied POSF derivatives.

Q2: How do the properties of polymers differ when incorporating shorter perfluoroalkyl groups like those found in PFHxSF derivatives?

A2: Researchers are actively exploring the synthesis and properties of novel fluorinated polymers containing shorter perfluoroalkyl groups. [] One study focused on synthesizing fluorinated acrylate monomers using both perfluorobutanesulfonyl fluoride and PFHxSF as starting materials. [] By reacting these compounds with methylamine, followed by alkylation and esterification reactions, researchers successfully produced novel fluorinated acrylate monomers. [] These monomers were then copolymerized with butyl methacrylate to investigate their reactivity ratios and the surface wetting properties of the resulting polymers. [] This research highlights the ongoing interest in understanding how modifying the length of the perfluoroalkyl chain can impact the properties and potential applications of these fluorinated polymers.

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